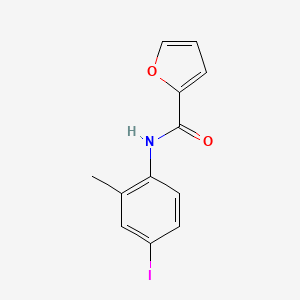

N-(4-iodo-2-methylphenyl)-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- A synthesis method for related compounds using palladium-catalyzed cyclisation of N-aryl imines with alkynylbenziodoxolones has been developed, forming multisubstituted furans (Lu, Wu, & Yoshikai, 2014).

- Synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one via palladium-catalyzed cyclisation of related furamide compounds has been optimized for yield (Lindahl, Carroll, Quinn, & Ripper, 2006).

Molecular Structure Analysis

- Structural analysis of related furamide compounds, including 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, has been carried out, providing insights into their molecular conformation and crystalline structure (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

- Studies on related furamide compounds have shed light on their reactivity and potential for further transformations, including bond reorganization processes (Lu et al., 2014).

Physical Properties Analysis

- Investigations into the physical properties of related furamide compounds, such as enzymatic polymerization kinetics and thermal properties of 2,5-furandicarboxylic acid-based semi-aromatic polyamides, offer insights into their stability and potential applications (Jiang, Maniar, Woortman, & Loos, 2016).

Chemical Properties Analysis

- A study on the synthesis, spectroscopic characterization, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a related compound, provides detailed information on its chemical properties (Saeed, Rashid, Bhatti, & Jones, 2010).

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

- Palladium-catalyzed Condensation Reactions : Palladium(II) catalysts facilitate the condensation of N-aryl imines and alkynylbenziodoxolones, including derivatives similar to N-(4-iodo-2-methylphenyl)-2-furamide, to form multisubstituted furans. This process allows for versatile transformations of the 2-iodophenyl group in the furan product, demonstrating its utility in synthetic organic chemistry (Lu, Wu, & Yoshikai, 2014).

- Synthesis of Furoquinolinones : N-(2-iodophenyl)-N-methyl-3-furamide, a compound structurally related to N-(4-iodo-2-methylphenyl)-2-furamide, has been used in palladium-catalyzed cyclization reactions to synthesize furo[3,2-c]quinolin-4(5H)-one, a heterocycle with potential applications in medicinal chemistry (Lindahl, Carroll, Quinn, & Ripper, 2006).

Materials Science Applications

- Enzymatic Polymerization and Copolymerization : N-(4-hydroxyphenyl)-2-furamide and derivatives have been used in the enzymatic polymerization and copolymerization processes to create novel polymeric materials. These materials demonstrate potential for the development of high-performance, sustainable alternatives to conventional plastics, showcasing the application of N-(4-iodo-2-methylphenyl)-2-furamide derivatives in materials science (Reihmann & Ritter, 2001).

Biomedical Applications

- Therapeutic Agents for Alzheimer's Disease : Compounds structurally related to N-(4-iodo-2-methylphenyl)-2-furamide have been synthesized and tested as potential therapeutic agents for Alzheimer's disease. These compounds have shown significant enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer’s disease treatment, highlighting the potential biomedical applications of N-(4-iodo-2-methylphenyl)-2-furamide and its analogs (Hussain et al., 2016).

Eigenschaften

IUPAC Name |

N-(4-iodo-2-methylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO2/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJZFRCBUANMFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591791.png)

![7-(3,4-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5591800.png)

![3,6,6-trimethyl-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B5591810.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine](/img/structure/B5591815.png)

![4-(1H-imidazol-2-yl)-1-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5591823.png)

![(4aR*,7aS*)-1-isobutyl-4-isonicotinoyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5591845.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5591848.png)

![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5591876.png)

![2-(2-pyridinylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5591889.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-isobutyl-2-pyrimidinamine](/img/structure/B5591895.png)

![N-benzyl-N-[(3-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5591901.png)